2-Methyl-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinoline is a colorless oil and a chiral compound due to the presence of a methyl substituent. It is a derivative of tetrahydroquinoline and is of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5,6,7,8-tetrahydroquinoline are various cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . These cells are the primary targets due to the compound’s antiproliferative activity .
Mode of Action
This compound: interacts with its targets by affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production . This interaction results in significant changes in the cells, leading to their antiproliferative activity .
Biochemical Pathways
The biochemical pathways affected by This compound primarily involve the cell cycle and mitochondrial function . The compound’s interaction with its targets leads to changes in these pathways, resulting in the disruption of cell proliferation and the induction of cell death .
Result of Action
The result of This compound’s action is the inhibition of cell proliferation and the induction of cell death in various cancer cells . This is achieved through the compound’s interaction with its targets and its effects on cell cycle phases and mitochondrial function .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit antiproliferative activity in various cell types . This suggests that it may interact with certain enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
2-Methyl-5,6,7,8-tetrahydroquinoline has been shown to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells . This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to affect cell cycle phases and induce mitochondrial membrane depolarization suggests that it may interact with biomolecules at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5,6,7,8-tetrahydroquinoline is typically synthesized through the hydrogenation of quinaldine. The reaction involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar hydrogenation techniques. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalyst systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions are typically carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline
5,6,7,8-tetrahydroquinoline
2-methyltetrahydroquinoline
This comprehensive overview provides a detailed understanding of 2-Methyl-5,6,7,8-tetrahydroquinoline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMPOZTRKHFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481449 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-98-3 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of chiral 2-Methyl-5,6,7,8-tetrahydroquinoline derivatives in medicinal chemistry?
A1: Research suggests that chiral this compound derivatives exhibit promising antiproliferative activity against various cancer cell lines. [, ] These compounds have demonstrated efficacy against human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), human dermal microvascular endothelial cells (HMEC-1), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). [] This activity makes them potential candidates for further investigation as novel anticancer agents.
Q2: How does the stereochemistry of this compound derivatives affect their biological activity?
A2: Studies indicate that the stereochemistry of these compounds significantly influences their antiproliferative effects. [] For instance, the (R)-enantiomer of an 8-substituted derivative exhibited considerably higher potency compared to its (S)-counterpart. [] This highlights the importance of stereochemical considerations during the development of these compounds as potential therapeutics.
Q3: What are the synthetic routes explored for the preparation of chiral 2-Methyl-5,6,7,8-tetrahydroquinolines?
A3: Researchers have investigated the synthesis of these compounds using naturally occurring monoterpenes like (-)-β-pinene, (-)-isopinocampheol, and (+)-camphor as chiral building blocks. [] These methods aim to incorporate the chiral frameworks of these terpenes into the this compound structure, leading to the formation of optically active compounds.
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